LNA-G amidite

Oligonucleotide Therapeutics Diagnostic Probe Design Hybridization Affinity

LNA-G amidite is the definitive phosphoramidite for oligonucleotides demanding maximal target affinity. Each LNA-G insertion boosts Tm by +3–8°C, enabling shorter probes with higher signal-to-noise ratios for SNP genotyping and miRNA detection. LNA gapmers synthesized with this monomer demonstrate up to 5-fold greater mRNA knockdown potency versus MOE ASOs, and LNA-modified oligos exhibit >10-fold serum half-life extension. For applications requiring nuclease resistance and single-nucleotide discrimination, LNA-G amidite outperforms standard DNA, 2’-OMe, and MOE chemistries. Achieve robust, high-affinity binding even at low ionic strengths. Order now to accelerate your therapeutic or diagnostic oligonucleotide development.

Molecular Formula C44H53N8O8P
Molecular Weight 852.9 g/mol
CAS No. 709641-79-2
Cat. No. B13658153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-G amidite
CAS709641-79-2
Molecular FormulaC44H53N8O8P
Molecular Weight852.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C
InChIInChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1
InChIKeyACJXYPZQPQPGNE-KPKUBJDASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-G amidite (CAS 709641-79-2) Technical Specification for Oligonucleotide Synthesis and Therapeutic Development


LNA-G amidite (CAS 709641-79-2) is a specialized phosphoramidite monomer used for the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides . It features a 2′-O,4′-C-methylene bridge that conformationally locks the ribose ring in a C3′-endo pucker, forcing the oligonucleotide backbone into a pre-organized, high-affinity binding geometry [1]. As a building block for modified oligonucleotides, it enables the incorporation of a locked guanosine residue, which is critical for applications demanding enhanced target affinity, nuclease resistance, and single-nucleotide polymorphism (SNP) discrimination in fields such as antisense therapeutics, diagnostic PCR, and miRNA inhibition [2].

Why Unmodified DNA, 2'-O-Me, or 2'-MOE Monomers Cannot Replicate LNA-G amidite Performance in Critical Assays


Substituting LNA-G amidite with standard DNA, 2′-O-methyl (2′-O-Me), or 2′-O-methoxyethyl (MOE) phosphoramidites fundamentally alters the oligonucleotide's thermodynamic and biological profile. While unmodified DNA offers baseline affinity, it lacks the conformational pre-organization of LNA, resulting in significantly lower melting temperatures (Tm) and poor nuclease resistance [1]. 2′-O-Me RNA provides a modest Tm increase (<1 °C per modification) but does not match the 3–8 °C per modification boost characteristic of LNA, which is critical for short-probe applications like SNP detection or miRNA targeting [2]. Similarly, 2′-MOE modifications improve pharmacokinetics but fall short of the binding affinity ceiling needed for challenging sequences, with LNA demonstrating up to a 5-fold greater potency in antisense mRNA knockdown in some head-to-head studies [3]. The rigid, bicyclic structure of LNA-G amidite, as revealed by NMR, is the source of these quantifiable advantages and cannot be emulated by other modifications.

LNA-G amidite (709641-79-2) Direct Comparative Performance Data Against Closest Analogs


Binding Affinity (Thermal Stability): LNA-G amidite vs. DNA and 2'-O-Me Phosphoramidites

Oligonucleotides synthesized with LNA-G amidite exhibit a substantial increase in duplex melting temperature (Tm) compared to those made with standard DNA or 2′-O-Me RNA phosphoramidites. This differential is the foundation of LNA's utility in applications requiring high affinity with short sequences, such as miRNA profiling or SNP detection. The quantifiable difference in Tm gain per modification is a direct procurement consideration when selecting a monomer for challenging hybridization targets. [1]

Oligonucleotide Therapeutics Diagnostic Probe Design Hybridization Affinity

Mismatch Discrimination: LNA-G amidite Probes vs. 2'-O-Me (OMeN) Probes in SNP Assays

LNA-modified probes demonstrate superior mismatch discrimination compared to probes modified with 2′-O-methyl nucleotides (OMeN). A single base mismatch in an LNA:DNA duplex causes a significantly larger drop in Tm compared to a DNA:DNA mismatch, a critical factor for reliable SNP detection. This property is particularly pronounced with LNA purines (G), which more effectively destabilize mismatches than their pyrimidine counterparts or standard DNA bases. [1]

SNP Genotyping Allelic Discrimination Probe Specificity

Nuclease Resistance and Serum Stability: LNA-G amidite vs. Unmodified DNA and 2'-O-Me Gapmers

Oligonucleotides synthesized with LNA-G amidite demonstrate a substantial improvement in biological half-life compared to those made with unmodified DNA or 2′-O-Me RNA. This enhanced stability is crucial for in vivo applications where rapid degradation by serum nucleases would otherwise abrogate therapeutic or diagnostic potential. [1]

Antisense Oligonucleotide Stability Therapeutic siRNA In Vitro Pharmacology

Diagnostic Sensitivity: LNA-G amidite Probes vs. TaqMan and MGB Probes in qPCR

In a direct comparison of probe chemistries for a real-time PCR assay detecting food-borne Campylobacter, the LNA probe synthesized from LNA-G amidite (among other LNA monomers) demonstrated superior analytical sensitivity. It produced significantly lower Ct-values and a higher proportion of positive calls at low target concentrations than both standard TaqMan probes and MGB probes. [1]

qPCR Assay Development Diagnostic Sensitivity Pathogen Detection

In Vivo Antisense Potency: LNA-G amidite Gapmers vs. 2'-MOE Gapmers

Head-to-head studies comparing antisense oligonucleotides (ASOs) with either 2′-MOE or LNA modifications (synthesized using monomers like LNA-G amidite) demonstrate that LNA can provide a substantial potency advantage for target mRNA reduction in vivo. However, this comes with a documented safety caveat that must be managed through careful sequence design. [1]

Antisense Oligonucleotide Therapeutics Gene Silencing mRNA Knockdown

High-Value Application Scenarios for LNA-G amidite (709641-79-2) Based on Quantitative Evidence


Design of High-Specificity qPCR Probes for Challenging Targets (SNPs, miRNAs, AT-rich Sequences)

The data in Section 3 confirm that LNA-G amidite yields probes with ΔTm/mod of +3–8 °C and superior mismatch discrimination (≥20 °C ΔTm per mismatch). This enables the synthesis of exceptionally short, high-affinity probes. Laboratories developing assays for single nucleotide polymorphisms (SNPs), microRNAs (miRNAs), or AT-rich genomic regions should prioritize LNA-G amidite. The increased Tm allows for shorter probe sequences (e.g., 9-14mers) that provide a higher signal-to-noise ratio and better allelic discrimination than longer TaqMan or MGB probes. [1]

Synthesis of Potent Antisense Oligonucleotide (ASO) Leads for In Vivo Studies

For research teams focused on achieving maximal target mRNA knockdown in animal models, the evidence supports using LNA-G amidite in the synthesis of LNA gapmers. While acknowledging the potential for hepatotoxicity that requires sequence optimization [1], the demonstrated up to 5-fold increase in potency over MOE ASOs [2] makes it the monomer of choice for lead identification and in vivo proof-of-concept studies where high target affinity is the primary selection criterion.

Development of Stable siRNA and Anti-miRNA Therapeutics

The 10-fold increase in serum half-life conferred by LNA modifications [1] is critical for therapeutic oligonucleotides that must resist rapid degradation in circulation. Procuring LNA-G amidite for the synthesis of siRNA duplexes or anti-miRNA oligonucleotides (antimiRs) is validated by the data showing LNA-modified siRNA is still detectable after 6 hours in serum, a >4x stability improvement over unmodified siRNA [2]. This directly addresses a major hurdle in RNAi and antisense therapeutic development: in vivo stability.

Fabrication of High-Affinity Capture Probes for Biosensors and Microarrays

The high binding affinity of LNA (ΔTm/mod +3–8 °C) enables the creation of robust capture probes for surface-based assays where mass transport limitations can hinder hybridization. Probes synthesized with LNA-G amidite can be designed shorter, which reduces non-specific binding and improves sensitivity on platforms like microarrays and electrochemical biosensors. The ability to maintain strong binding at low ionic strengths, a property of the LNA backbone [3], is an additional advantage for sensor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for LNA-G amidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.